
Dimethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two acetate groups attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate can be synthesized through the reduction of non-enolisable 1,3-dicarbonyl compounds. The reduction is typically carried out using amalgamated zinc powder and dry hydrogen chloride in diethyl ether containing acetic anhydride or acetyl chloride . This method ensures the formation of the cyclopropane ring and the attachment of the acetate groups.
Industrial Production Methods
While specific industrial production methods for Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the cyclopropane ring or the acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate exerts its effects involves its reactivity and ability to undergo various chemical transformations. The cyclopropane ring is strained, making it more reactive and prone to ring-opening reactions. The acetate groups can participate in esterification and hydrolysis reactions, further contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2’-(2,4-Diphenylcyclobutane-1,3-diyl)diacetate: This compound has a similar structure but with a cyclobutane ring and phenyl groups, making it less strained and less reactive.
Dimethyl 2,2’-(1,3-Dioxolane-2,2-diyl)diacetate: Contains a dioxolane ring, which imparts different reactivity and stability characteristics.
Uniqueness
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate is unique due to its cyclopropane ring, which is highly strained and reactive. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and pathways.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)5-9(3-4-9)6-8(11)13-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZWTFGKWYJIQAAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CC1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


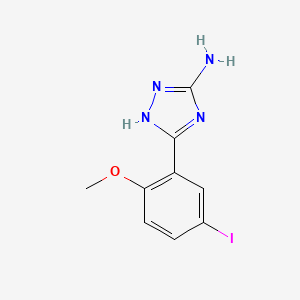
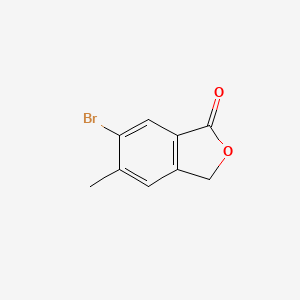

![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
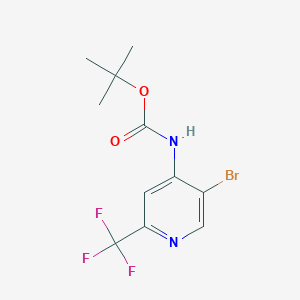
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
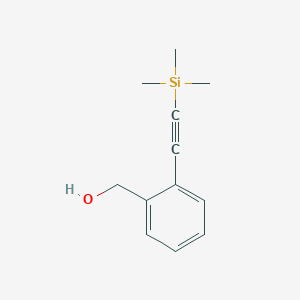
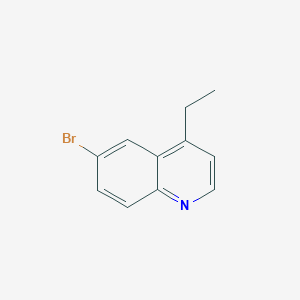
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)
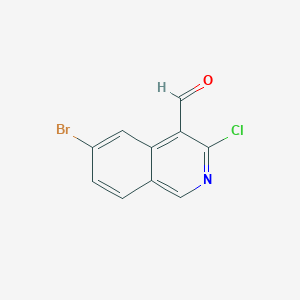

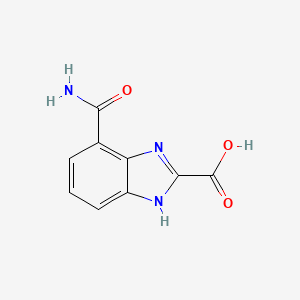
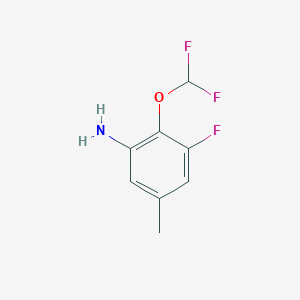
![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
